3-Bromo-2-iodobenzo[b]thiophene
Overview
Description
3-Bromo-2-iodobenzo[b]thiophene is an organic compound with the molecular formula C8H4BrIS. It is a derivative of benzo[b]thiophene, where the hydrogen atoms at positions 3 and 2 are replaced by bromine and iodine atoms, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2-iodobenzo[b]thiophene can be synthesized through several methods. One common approach involves the halogenation of benzo[b]thiophene. The process typically starts with the iodination of benzo[b]thiophene, followed by bromination. The reaction conditions often involve the use of iodine and bromine in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of aryne intermediates, where the reaction between o-silylaryl triflates and alkynyl sulfides leads to the formation of benzo[b]thiophene derivatives, including this compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-iodobenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles.
Coupling Reactions: Palladium catalysts, such as palladium acetate, are often used in the presence of ligands like triphenylphosphine.
Oxidation and Reduction: Reagents such as potassium permanganate and sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various functionalized benzo[b]thiophene derivatives .
Scientific Research Applications
3-Bromo-2-iodobenzo[b]thiophene has several scientific research applications, including:
Materials Science: It is used in the development of organic semiconductors and optoelectronic devices.
Pharmaceutical Research: The compound serves as a building block for the synthesis of biologically active molecules and potential drug candidates.
Chemical Biology: It is used in the study of biological pathways and molecular interactions.
Industrial Chemistry: The compound is utilized in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-2-iodobenzo[b]thiophene depends on its specific application. In materials science, its unique electronic properties are exploited in the design of semiconductors and optoelectronic devices. In pharmaceutical research, the compound’s mechanism of action involves interactions with biological targets, such as enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzothiophene: Similar in structure but lacks the bromine atom at position 3.
3-Bromo-2-nitrobenzo[b]thiophene: Contains a nitro group instead of an iodine atom.
3-Ethynyl-2-iodobenzo[b]thiophene: Features an ethynyl group in place of the bromine atom.
Uniqueness
3-Bromo-2-iodobenzo[b]thiophene is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and electronic properties. This dual halogenation allows for versatile functionalization and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-bromo-2-iodo-1-benzothiophene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrIS/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVNUGQTAJJZGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)I)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrIS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.